molecular formula C18H15NO2 B2563801 2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione CAS No. 153813-68-4

2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione

Cat. No.: B2563801
CAS No.: 153813-68-4
M. Wt: 277.3 g/mol
InChI Key: BRXNFBXZMAJSSI-UHFFFAOYSA-N
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Description

2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione is an organic compound with a complex structure that includes both anthracene and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione typically involves the reaction of 9,10-dihydroanthracene-9,10-dione with dimethylaminoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a useful probe in studying biological systems.

    Industry: Used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the anthracene moiety can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(dimethylamino)ethenyl]-anthracene-9,10-dione
  • 2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroxyanthracene

Uniqueness

2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione is unique due to its combination of the dimethylamino group and the anthracene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific interactions with biological or chemical systems.

Properties

CAS No.

153813-68-4

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-[2-(dimethylamino)ethenyl]anthracene-9,10-dione

InChI

InChI=1S/C18H15NO2/c1-19(2)10-9-12-7-8-15-16(11-12)18(21)14-6-4-3-5-13(14)17(15)20/h3-11H,1-2H3

InChI Key

BRXNFBXZMAJSSI-UHFFFAOYSA-N

SMILES

CN(C)C=CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CN(C)C=CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

solubility

not available

Origin of Product

United States

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